5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid
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Overview
Description
5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid is a compound that combines a hydroxymethyl group and an azepan-4-ol ring with trifluoroacetic acid. This compound is known for its unique chemical structure and properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Azepan-4-ol Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the azepan-4-ol ring, often using formaldehyde or other suitable reagents.
Reaction with Trifluoroacetic Acid: The final step involves the reaction of the hydroxymethyl azepan-4-ol with trifluoroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The process may also include purification steps like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the trifluoroacetic acid moiety.
Scientific Research Applications
5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azepan-4-ol ring can interact with enzymes or receptors, leading to various biological effects. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)azepan-3-ol
- 5-(Methoxymethyl)azepan-4-ol
- 2,2,2-Trifluoroethanol
Uniqueness
5-(Hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of trifluoroacetic acid enhances its reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
5-(hydroxymethyl)azepan-4-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.C2HF3O2/c9-5-6-1-3-8-4-2-7(6)10;3-2(4,5)1(6)7/h6-10H,1-5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPUGOMIHRKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C1CO)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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